molecular formula C8H11Cl2NO B6608329 3-chloro-6-methoxy-2-methylaniline hydrochloride CAS No. 2839144-59-9

3-chloro-6-methoxy-2-methylaniline hydrochloride

Cat. No.: B6608329
CAS No.: 2839144-59-9
M. Wt: 208.08 g/mol
InChI Key: WQNMUMNCBDTMKR-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxy-2-methylaniline hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-2-methylaniline hydrochloride typically involves the chlorination and methoxylation of 2-methylaniline. One common method includes:

    Chlorination: 2-methylaniline is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. The reaction is monitored until the desired level of chlorination is achieved.

    Methoxylation: The chlorinated product is then subjected to methoxylation using methanol and a suitable base, such as sodium methoxide, to introduce the methoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxy-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Chloro-6-methoxy-2-methylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.

    2-Methylaniline: Lacks both the chloro and methoxy groups.

    3-Chloro-4-methoxyaniline: Similar but with different substitution pattern.

Uniqueness

3-Chloro-6-methoxy-2-methylaniline hydrochloride is unique due to the specific combination of chloro, methoxy, and methyl groups on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

3-Chloro-6-methoxy-2-methylaniline hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential applications in various fields such as medicine, agriculture, and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an organic compound characterized by the following chemical formula:

  • Molecular Formula : C₈H₈ClN O
  • Molecular Weight : 171.61 g/mol

This compound is part of the aniline family, which is known for its role as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. This interaction can lead to either inhibition or activation of enzymatic pathways.
  • Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed that exposure can alter the expression of genes involved in detoxification and metabolic processes.
  • Transport and Distribution : The compound's ability to cross cell membranes via specific transporters enhances its biological activity within various tissues.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's metal complexes have also shown antibacterial and antifungal activities against pathogens like Aspergillus niger and Aspergillus flavus .

Antitumor Activity

Preliminary studies suggest potential antitumor effects. For instance, derivatives of similar compounds have been evaluated for their antiproliferative effects on cancer cell lines, showing significant inhibition of cell growth at specific concentrations .

Case Study 1: Enzyme Inhibition

A study focusing on the interaction between this compound and cytochrome P450 enzymes revealed that this compound could inhibit enzyme activity, leading to altered drug metabolism profiles in vitro.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various metal complexes derived from this compound, it was found that certain complexes exhibited enhanced antimicrobial activity against clinical isolates compared to the parent compound. The coordination with metals like Cu(II) and Co(II) significantly improved the antibacterial properties .

Case Study 3: Antitumor Potential

In vivo studies using xenograft models demonstrated that certain derivatives had potent antitumor effects, with significant tumor growth inhibition observed at specific dosages. These findings highlight the potential for developing new therapeutic agents based on this compound .

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound vary significantly with dosage:

  • Low Doses : Minimal observable effects on cellular functions.
  • High Doses : Significant toxicological effects, including liver toxicity and alterations in metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates variable bioavailability influenced by factors such as dosage, administration route, and chemical stability over time. These factors are critical for understanding its therapeutic potential and safety profile.

Summary Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialEffective against E. coli and S. aureus
AntitumorInhibits growth in cancer cell lines
Enzyme InteractionInhibits cytochrome P450 activity
Cellular MetabolismAlters gene expression related to detoxification

Properties

IUPAC Name

3-chloro-6-methoxy-2-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNMUMNCBDTMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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